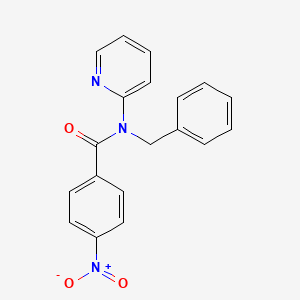

N-benzyl-4-nitro-N-2-pyridinylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

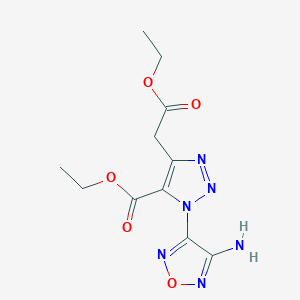

“N-benzyl-4-nitro-N-2-pyridinylbenzamide” is a chemical compound with the molecular formula C19H15N3O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-benzyl-4-nitro-N-2-pyridinylbenzamide” can be represented by the SMILES stringO=C (NC1=NC=CC=C1)C2=CC=C ( [N+] ( [O-])=O)C=C2 . This indicates that the compound contains a nitro group attached to a benzene ring, which is further connected to a pyridine ring through an amide linkage . Physical And Chemical Properties Analysis

“N-benzyl-4-nitro-N-2-pyridinylbenzamide” has a molecular weight of 333.34 . The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which contributes to the compound’s physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agents

The structural analogs of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide have been explored for their potential as anti-tubercular agents. These compounds have been designed and synthesized to target Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Some derivatives have shown significant inhibitory activity against the bacteria, with IC50 values in the low micromolar range, indicating their potential as potent anti-TB drugs .

Anticancer Activity

Research has indicated that certain N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide derivatives possess anticancer properties. These compounds have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The molecular hybridization strategy has been employed to design new structural frameworks that could potentially inhibit the growth of cancer cells .

Antimicrobial Drug Resistance

Efforts have been made to combat antimicrobial and anticancer drug resistance by studying the pharmacological activities of newly synthesized derivatives of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide . These efforts aim to address the growing concern of drug resistance in pathogens and cancerous cells .

Imidazole Containing Compounds

While not directly related to N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide , the synthesis and therapeutic potential of imidazole-containing compounds have been extensively studied. These compounds, which include a five-membered heterocyclic moiety, show a broad range of biological activities and serve as an important synthon in drug development . The study of such compounds can provide insights into the design and synthesis of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide derivatives with enhanced biological activities.

Safety and Hazards

Sigma-Aldrich provides “N-benzyl-4-nitro-N-2-pyridinylbenzamide” to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound is not available in the retrieved data.

Wirkmechanismus

Target of Action

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide, also known as Oprea1_173300, has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Mycobacterium tuberculosis is the primary target of this compound, and it plays a crucial role in causing tuberculosis, a major cause of death worldwide .

Mode of Action

It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development , suggesting that the compound likely interacts with specific proteins or enzymes in the bacterium to exert its anti-tubercular effect.

Result of Action

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide exhibits significant anti-tubercular activity. It has been found to inhibit the growth of Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound’s action results in the inhibition of bacterial growth, thereby exerting its anti-tubercular effect.

Eigenschaften

IUPAC Name |

N-benzyl-4-nitro-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-19(16-9-11-17(12-10-16)22(24)25)21(18-8-4-5-13-20-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWXAVQFYYHOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)

![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)

![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)

![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)

![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)

![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)

![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)